4-(Dimethoxymethyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidine derivatives have been observed to have potential anticancer properties .

- They have been used in the treatment of various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Anticancer Applications

Antiviral Applications

Antimalarial Applications

Antimicrobial Applications

Antifungal Applications

Antihypertensive Applications

- Piperidine derivatives have been observed to have potential neurological properties .

- They have been used in the treatment of various types of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Neurological Applications

Anti-inflammatory Applications

Analgesic Applications

Antidepressant Applications

Antipsychotic Applications

Antidiabetic Applications

- Piperidine derivatives have been observed to have potential antiparasitic properties .

- They have been used in the treatment of various types of parasitic infections .

Antiparasitic Applications

Antitubercular Applications

Anticonvulsant Applications

Antiasthmatic Applications

Antiallergic Applications

Antiarthritic Applications

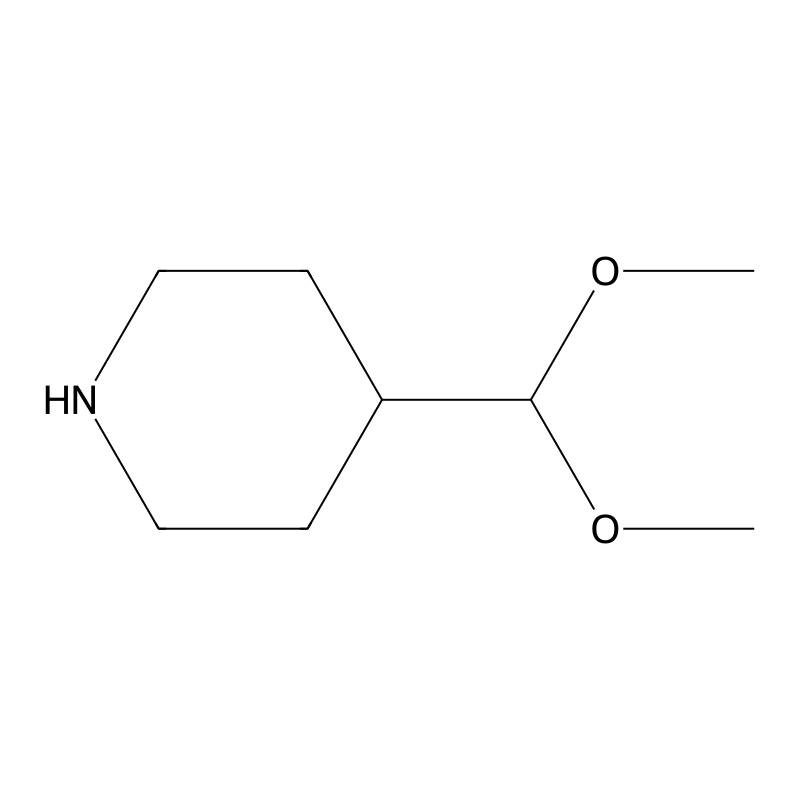

4-(Dimethoxymethyl)piperidine is a chemical compound with the molecular formula C₈H₁₇NO₂. It features a piperidine ring substituted with two methoxy groups and a dimethoxymethyl group at the fourth position. This compound is characterized by its clear to light yellow liquid appearance and is known for its unique structural properties, which contribute to its varied applications in chemical synthesis and medicinal chemistry .

- Alkylation: The presence of the nitrogen atom in the piperidine ring allows for nucleophilic substitution reactions, making it reactive towards alkyl halides.

- Reduction: The methoxy groups can be reduced to yield corresponding alcohols or further functionalized to introduce other substituents.

- Acid-Base Reactions: The nitrogen in the piperidine ring can act as a base, enabling it to form salts with acids.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science .

The synthesis of 4-(Dimethoxymethyl)piperidine typically involves the following steps:

- Formation of 4-(Dimethoxymethyl)pyridine: This is achieved by reacting 4-pyridine formaldehyde with a methylating agent under acidic conditions. The reaction is carried out at temperatures between 20°C and 80°C for 4 to 12 hours using a catalyst such as a protonic acid or solid acid catalyst.

- Hydrogenation: The resulting 4-(Dimethoxymethyl)pyridine is then dissolved in an organic solvent (e.g., dimethylformamide) and subjected to hydrogenation using a noble metal catalyst (such as ruthenium or rhodium) under pressure (2-4 MPa) at temperatures between 40°C and 100°C for an additional 2 to 12 hours. After cooling and filtering, the product is distilled under reduced pressure to yield pure 4-(Dimethoxymethyl)piperidine .

4-(Dimethoxymethyl)piperidine has several notable applications, including:

- Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds due to its unique reactivity.

- Chemical Research: Used in academic and industrial research for developing new chemical entities.

- Potential Agrochemical Uses: Its biological activity suggests potential applications in agrochemicals, although more research is needed in this area .

Interaction studies involving 4-(Dimethoxymethyl)piperidine focus on its potential effects on biological systems. Preliminary investigations suggest that it may interact with neurotransmitter receptors, but comprehensive studies are required to elucidate these interactions fully. Understanding these interactions is crucial for assessing its safety and efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 4-(Dimethoxymethyl)piperidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Piperidine derivative | Contains only one methyl group; used as a solvent |

| 4-Methoxypiperidine | Piperidine derivative | Has one methoxy group; studied for analgesic properties |

| N,N-Dimethylpiperazine | Piperazine derivative | Two methyl groups; known for its use in pharmaceuticals |

| 3-Dimethoxymethylpyridine | Pyridine derivative | Similar methoxy substitutions; explored for antimicrobial activity |

The uniqueness of 4-(Dimethoxymethyl)piperidine lies in its specific substitution pattern on the piperidine ring, which may influence its reactivity and biological activity compared to these similar compounds. Further comparative studies could provide insights into how these differences affect their respective applications and efficacy .

The piperidinolysis reactions involving 4-(Dimethoxymethyl)piperidine consistently exhibit third-order kinetics, which represents a fundamental mechanistic characteristic of these processes. The overall kinetic expression follows the general form:

Rate = k[Substrate][Piperidine]²

This third-order behavior indicates that two piperidine molecules participate in the rate-determining step, with one acting as the nucleophile and the second functioning as a general base catalyst [1] [2]. The kinetic studies of aryl 1-(2,4-dinitronaphthyl) ethers with piperidine in dimethyl sulfoxide at 25°C demonstrate that the reaction proceeds through a two-step mechanism where the nucleophilic attack of piperidine on the substrate carbon forms a zwitterionic intermediate, followed by deprotonation of this intermediate to form the Meisenheimer ion [1] [3].

The experimental data reveals that the reaction begins with fast nucleophilic attack of piperidine on the electrophilic carbon to form zwitterion intermediate (I), followed by deprotonation of zwitterion intermediate (I) to the Meisenheimer ion (II) in a slow step [1]. This mechanistic pathway is consistent with SB (Specific Base) catalysis, where the second piperidine molecule acts as a proton acceptor in the rate-determining step [1] [2].

Temperature-dependent studies conducted over the range of 15-40°C show that the third-order rate constants exhibit regular variation with temperature, following the Arrhenius equation [4]. The activation parameters calculated from these temperature studies provide insight into the transition state structure and the energetics of the catalytic process [4].

Brønsted Correlation Analysis of Leaving Groups

The Brønsted correlation analysis provides quantitative assessment of leaving group effects in the piperidinolysis of 4-(Dimethoxymethyl)piperidine derivatives. The Brønsted coefficient (βlg) for leaving group departure typically ranges from -0.15 to -1.0, depending on the specific substrate and reaction conditions [1] [5].

For the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers, the Brønsted coefficient value of -0.15 indicates that the reaction is poorly dependent on the aryloxy substituent, suggesting that the leaving group departure occurs after the rate-determining step [1]. This small and negative βlg value demonstrates that the activated complex involved in the slow step is significantly associative and Meisenheimer intermediate-like [1] [2].

The relationship between leaving group basicity and reaction rates can be expressed through the Brønsted equation:

log k = log G + βlg × pKa(leaving group)

Where G is a constant for a given nucleophile-substrate combination, and βlg reflects the sensitivity of the reaction rate to leaving group basicity [5] [6]. The relatively small magnitude of βlg values observed in piperidine reactions indicates that bond formation to the nucleophile is more advanced than bond breaking to the leaving group in the transition state [5].

Studies of different leaving groups reveal that the element effect in nucleophilic aromatic substitution follows the order F > Cl ≈ Br > I, which is governed by differences in activation enthalpies [7]. The computational studies using polarizable continuum model solvation indicate that polar, polarizability, solvation, and negative hyperconjugative effects all contribute to the element effect in protic solvents [7].

Hammett Equation Applications in Rate Prediction

The Hammett equation serves as a powerful tool for predicting reaction rates and understanding electronic effects in the piperidinolysis of 4-(Dimethoxymethyl)piperidine derivatives. The general form of the Hammett equation for kinetic applications is:

log(kX/kH) = ρσ

Where kX and kH are the rate constants for substituted and unsubstituted compounds, ρ is the reaction constant, and σ is the substituent constant [8] [9].

For the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers, the Hammett correlation using σ° values yields a reaction constant (ρ) of -0.82, indicating that electron-donating groups accelerate the reaction [1]. This negative ρ value is consistent with the formation of a positively charged or electron-deficient transition state, where electron-donating substituents stabilize the developing positive charge [9].

The application of the Hammett equation to isatin derivatives with piperidine shows a positive ρ value of 1.97, demonstrating that electron-withdrawing groups enhance the reactivity of the carbonyl carbon toward nucleophilic attack [4]. The correlation coefficient (r²) of 0.95 indicates excellent linear correlation, supporting the validity of the Hammett relationship for this system [4].

Recent developments in data-enhanced Hammett equations have extended the predictive capability to non-aromatic molecular scaffolds with multiple substituents [9]. The global regression approach optimizes both ρ and σ parameters simultaneously, providing more robust predictions for complex molecular systems [9]. This methodology has been successfully applied to computational datasets of ~2400 reactions, demonstrating the versatility of the Hammett framework [9].

Activation Parameter Calculations for Step Optimization

The calculation of activation parameters provides essential thermodynamic information for optimizing the piperidinolysis reactions of 4-(Dimethoxymethyl)piperidine. The activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation free energy (ΔG‡) can be determined from temperature-dependent rate constant measurements using the Eyring equation [4] [10].

For the piperidinolysis of isatin derivatives, the activation parameters show regular variation with substituent effects: ΔH‡ values range from 7.21 to 8.74 kcal/mol, ΔS‡ values are consistently negative (-290 to -350 J/mol·K), and ΔG‡ values cluster around 25-30 kcal/mol at 298 K [4]. The negative activation entropies indicate that the transition state is more ordered than the reactants, consistent with the formation of a cyclic transition state involving hydrogen bonding [4].

The isokinetic relationship analysis reveals that the piperidinolysis reactions are entropy-controlled, with an isokinetic temperature (β) of 169 K [4]. This value is significantly below the experimental temperature range (288-313 K), indicating that enthalpy changes dominate the rate variations at practical reaction temperatures [4]. The enthalpy-entropy compensation effect follows the relationship:

ΔH‡ = ΔH° + βΔS‡

Where β represents the compensation temperature and ΔH° is the isokinetic enthalpy [10].

The activation parameters for different piperidine systems show characteristic patterns. For example, the reaction of dimethyl itaconate with piperidine exhibits variable activation parameters depending on the solvent and mechanism [11]. In trimolecular reactions (DMSO), the activation energy is higher due to the involvement of two amine molecules, while in bimolecular reactions (protic solvents), the activation energy is lower but may be offset by more negative activation entropies [11].

Process optimization strategies based on activation parameter analysis include:

- Temperature Optimization: Selecting reaction temperatures that balance reaction rate with selectivity based on the activation energy profile

- Solvent Selection: Choosing solvents that minimize activation barriers while maintaining favorable activation entropies

- Catalyst Design: Developing catalysts that lower activation enthalpies without introducing excessive ordering in the transition state

- Reaction Conditions: Optimizing concentration, pH, and other parameters to achieve the most favorable activation parameter combination